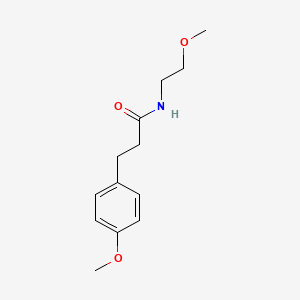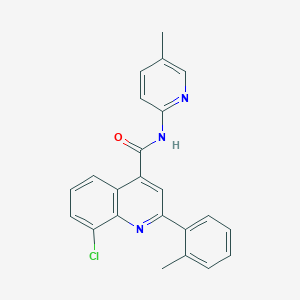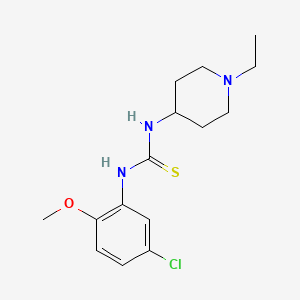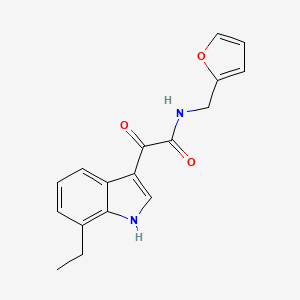
N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
Overview
Description
N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyethyl group and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with propanoyl chloride to yield the final product.
Reaction Conditions:
-
Formation of Schiff Base:
- Reactants: 4-methoxybenzaldehyde, 2-methoxyethylamine
- Solvent: Ethanol
- Temperature: Room temperature
- Time: 2-3 hours
-
Reduction of Schiff Base:
- Reactants: Schiff base, Sodium borohydride
- Solvent: Methanol
- Temperature: 0-5°C
- Time: 1-2 hours
-
Acylation:
- Reactants: Amine, Propanoyl chloride
- Solvent: Dichloromethane
- Temperature: 0-5°C
- Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, Chromium trioxide
- Conditions: Acidic or basic medium
- Major Products: Corresponding carboxylic acid derivatives
-
Reduction:
- Reagents: Lithium aluminum hydride, Sodium borohydride
- Conditions: Anhydrous solvents
- Major Products: Corresponding alcohol derivatives
-
Substitution:
- Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)
- Conditions: Anhydrous solvents
- Major Products: Corresponding halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Scientific Research Applications
N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
- Used in the development of biochemical assays and probes.
-
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide can be compared with other similar compounds, such as:
-
N-(2-methoxyethyl)-3-phenylpropanamide:
- Lacks the methoxy group on the phenyl ring.
- May exhibit different chemical and biological properties.
-
N-(2-ethoxyethyl)-3-(4-methoxyphenyl)propanamide:
- Contains an ethoxyethyl group instead of a methoxyethyl group.
- May have altered solubility and reactivity.
-
N-(2-methoxyethyl)-3-(4-hydroxyphenyl)propanamide:
- Contains a hydroxy group on the phenyl ring instead of a methoxy group.
- May have different pharmacological activities.
Uniqueness
The presence of both methoxyethyl and methoxyphenyl groups in this compound imparts unique chemical and biological properties to the compound. These structural features may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-10-9-14-13(15)8-5-11-3-6-12(17-2)7-4-11/h3-4,6-7H,5,8-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFBUFWJQWIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-pyridylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4826473.png)
![1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4826479.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4826486.png)

![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4826498.png)
![2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B4826528.png)
![5-[(ethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B4826541.png)

![N-[1-(4-chlorobenzyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4826558.png)
![N-cyclohexyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4826566.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B4826572.png)
![3-cyclopropyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4826579.png)
![ethyl 4-{[7-chloro-2-(4-ethylphenyl)-8-methyl-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4826593.png)
